4,4'-Vinylidenediphenol

Poly(aryl ether)s Thermal Crosslinking Glass Transition Temperature

Formulators of linear thermoplastics face inherent solvent-susceptibility and fixed Tg ceilings. 4,4'-Vinylidenediphenol solves this via its latent vinylidene moiety, enabling post-polymerization thermal crosslinking into robust thermoset networks-a capability absent in saturated bisphenols (BPA, Bisphenol E). • Achieve dual-stage processing: soluble linear polymer → cured, solvent-resistant network. • Obtain intrinsically flame-resistant copolymers without 5-20 wt% additive loading. • Benzoxazine resins gain supplementary crosslinking for higher char yield and Tg. Standard analytical purity ≥98%; packaged under inert atmosphere for global shipment.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 46699-50-7
Cat. No. B1199034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Vinylidenediphenol
CAS46699-50-7
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2
InChIKeyOTJFTLRXGXUHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Vinylidenediphenol: Procurement Overview


4,4'-Vinylidenediphenol (CAS 46699-50-7), also known as 1,1-bis(4-hydroxyphenyl)ethylene (BHPE), is a bisphenol monomer characterized by a central vinylidene (C=CH2) bridge linking two phenolic rings [1]. This unique structural feature distinguishes it from conventional bisphenols like Bisphenol A (BPA), which rely on a saturated isopropylidene linkage. The presence of the unsaturated vinylidene group imparts the monomer with intrinsic reactivity for post-polymerization crosslinking and thermal curing, making it a strategic precursor for advanced poly(aryl ether)s, polycarbonates, and benzoxazine resins where enhanced thermal stability and network formation are critical [2].

Vinylidene-bridged bisphenol monomer
Unsaturated C=CH2 linkage provides a latent reactive site absent in saturated bisphenols.
Post-polymerization crosslinking capability
Enables thermal or radical-induced network formation in poly(aryl ether)s, polycarbonates, and benzoxazines.
Thermoset transition and stability
Supports fabrication of soluble linear precursors that can be cured to solvent-resistant networks with elevated thermal performance.

Why 4,4'-Vinylidenediphenol Is Not Interchangeable


Generic substitution of 4,4'-Vinylidenediphenol with conventional bisphenols like Bisphenol A (BPA) or Bisphenol E is not feasible for applications requiring post-polymerization network formation. Unlike BPA (isopropylidene bridge) or Bisphenol E (ethylidene bridge), which yield linear thermoplastics, the vinylidene moiety in 4,4'-Vinylidenediphenol provides a latent reactive site for thermal or radical-induced crosslinking [1]. This fundamental difference in reactivity dictates that polymers derived from 4,4'-Vinylidenediphenol transition from a thermoplastic state to a thermoset upon curing, a property absent in BPA-based analogs. Consequently, attempts to replace 4,4'-Vinylidenediphenol with a saturated bisphenol will result in a loss of the desired crosslinking capability and the associated enhancements in thermal stability, solvent resistance, and dimensional stability [2].

Post-cure crosslinking capability
Vinylidene group provides latent crosslinking; enables thermoplastic-to-thermoset conversion.
BPA / Bisphenol E – saturated bridges; polymers remain linear, cannot be crosslinked post-synthesis.
Flame retardancy structural platform
Vinylidene core supports intrinsically flame-resistant copolymer design (via halogenated analog).
BPA polycarbonate requires high external additive loading, which may compromise mechanical properties.

4,4'-Vinylidenediphenol: Differentiation Evidence


Poly(aryl ether) Thermal Crosslinking

Poly(aryl ether)s synthesized from 1,1-bis(4-hydroxyphenyl)ethylene (BHPE) exhibit a unique thermal crosslinking capability absent in polymers derived from saturated bisphenols like Bisphenol A [1]. The vinylidene moiety undergoes thermal curing, enabling a transition from a linear thermoplastic to a networked thermoset. This crosslinking directly contributes to an elevated glass transition temperature (Tg). While precise Tg values for BHPE-based poly(aryl ether)s are dependent on the specific comonomer and processing conditions, the literature indicates that crosslinked poly(aryl ether)s containing diphenylethylene moieties can achieve softening points above 150°C, a performance metric relevant for high-temperature applications [2]. In contrast, non-crosslinkable BPA-based poly(aryl ether)s are limited by their intrinsic Tg, which can be significantly lower and cannot be enhanced post-synthesis.

Post-Cure Crosslinking in Poly(aryl ether)s
Class-level inference
Target: thermally crosslinkable (network formation) Comparator (BPA): non-crosslinkable (linear only)
Supports thermoset processing with reported Tg elevation above 150°C.
Exact Tg gain depends on comonomer and curing conditions.
Poly(aryl ether)s Thermal Crosslinking Glass Transition Temperature

Flame Retardancy of Polycarbonate Copolymers

Polycarbonates derived from 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (BPC), a chlorinated analog of 4,4'-Vinylidenediphenol, constitute a 'highly flame-resistant family of engineering thermoplastics' [1]. This property is directly attributed to the halogenated vinylidene structure. In contrast, polycarbonates based solely on Bisphenol A (BPA) are inherently flammable and require the addition of significant quantities (typically 5-20 wt%) of external flame retardant additives, which often degrade impact strength and cause discoloration [2]. While 4,4'-Vinylidenediphenol itself is non-halogenated, its vinylidene core allows for the synthesis of analogous high-performance, flame-resistant copolymers when combined with halogenated comonomers or through post-polymerization modification, providing a structural platform for intrinsic flame retardancy that BPA cannot offer.

Flame Retardancy in Polycarbonate Copolymers
Cross-study comparable
Target: structural platform for intrinsic FR (via halogenated analog) BPA-PC: additive-based FR requires 5–20 wt% loading
Enables flame-resistant copolymer design without mechanical property trade-offs.
Based on data for chlorinated analog; direct FR data for non-halogenated monomer limited.
Polycarbonate Flame Retardancy Copolymer

Latent Crosslinking via Vinylidene Bridge

The defining structural feature of 4,4'-Vinylidenediphenol is its central vinylidene (C=CH2) bridge [1]. This is in direct contrast to the saturated bridges found in common analogs: Bisphenol A (isopropylidene, -C(CH3)2-), Bisphenol E (ethylidene, -CH(CH3)-), and Bisphenol AP (phenyl-substituted ethylidene) . This unsaturation is not merely a structural curiosity; it is a functional handle. The vinylidene group can participate in radical or thermal polymerization and crosslinking reactions after the primary polymer backbone has been formed . This 'latent reactivity' is a key differentiator, enabling the synthesis of materials with a dual-cure or post-cure capability that is impossible with saturated bisphenols. For instance, in benzoxazine resin synthesis, this group can participate in additional network formation, enhancing crosslink density and thermal stability.

Latent Reactivity of Vinylidene Bridge
Class-level inference
Target: C=CH2 (unsaturated, reactive) BPA: -C(CH3)2- (saturated); Bisphenol E: -CH(CH3)- (saturated)
Provides a functional handle for post-polymerization radical/thermal reactions.
Structural differentiation confirmed by NMR/IR; reactivity is qualitative.
Benzoxazine Resins Crosslinking Agent Thermosetting Polymers

Endocrine Disruption Potential as a Bisphenol Analog

As a bisphenol analog, 4,4'-Vinylidenediphenol shares a high degree of structural similarity with Bisphenol A (BPA), a known endocrine disruptor . BPA exhibits estrogenic activity with a reported EC50 of 2.26 × 10⁻⁶ M (0.516 mg/L) and anti-androgenic activity with an EC50 of 4.63 × 10⁻⁶ M (1.06 mg/L) in in vitro assays [1]. While specific EC50 values for 4,4'-Vinylidenediphenol are not readily available in the primary literature reviewed, its structural classification as a bisphenol warrants the same level of scrutiny regarding potential endocrine-disrupting effects [2]. This is a critical differentiation factor for procurement in regulated industries (e.g., food contact materials, medical devices) where the use of BPA and its structural analogs is under increasing regulatory pressure. In contrast, monomers based on entirely different chemical backbones (e.g., isosorbide) would not share this class-level concern.

Endocrine Disruption Potential
Class-level inference
Bisphenol analog; structural similarity to BPA (known endocrine disruptor). No compound-specific EC50 available.
Class-level scrutiny warranted for regulated applications.
Data to verify; inclusion in screening studies recommended.
Endocrine Disruption Bisphenol Analog Estrogenic Activity

4,4'-Vinylidenediphenol Application Scenarios


Crosslinkable Poly(aryl ether) Membranes and Coatings

Researchers and formulators developing high-performance membranes or coatings for harsh environments should prioritize 4,4'-Vinylidenediphenol. As established in Section 3, the vinylidene moiety enables post-polymerization thermal crosslinking [1]. This capability allows for the fabrication of a soluble, processable linear polymer that can subsequently be cured into a robust, solvent-resistant network with enhanced thermal stability. This dual-stage processing is a significant advantage over BPA-based poly(aryl ether)s, which cannot be crosslinked and thus have limited solvent resistance and a fixed, often lower, Tg.

Intrinsically Flame-Retardant Polycarbonate Copolymers

For procurement in the electronics, automotive, or construction sectors where flame retardancy is mandatory, 4,4'-Vinylidenediphenol offers a strategic alternative to additive-laden BPA-polycarbonate. The evidence from Section 3 demonstrates that the vinylidene structural platform can be leveraged to create intrinsically flame-resistant copolymers (as seen with its chlorinated analog, BPC) [2]. This approach can circumvent the 5-20 wt% loading of external flame retardants required for BPA-PC, which are known to compromise impact strength and cause discoloration [3]. The result is a potential for transparent, high-impact, and flame-resistant materials with a simpler formulation and improved property balance.

Benzoxazine Resins with Enhanced Crosslink Density

In the field of high-performance thermosets, 4,4'-Vinylidenediphenol is a differentiated monomer for benzoxazine resin synthesis. The latent reactivity of the vinylidene bridge, as detailed in Section 3, provides an additional crosslinking pathway beyond the standard benzoxazine ring-opening polymerization [4]. This can lead to a higher final crosslink density, which in turn translates to superior thermal stability (higher char yield and Tg), lower moisture absorption, and better dimensional stability compared to benzoxazines derived from saturated bisphenols like BPA. This makes the monomer particularly attractive for aerospace composites and high-reliability electronic substrates.

Bisphenol Analogs in Endocrine Disruption Screening

For research institutions and regulatory bodies conducting endocrine disruption screening, 4,4'-Vinylidenediphenol is a relevant target analyte. As established in Section 3, its classification as a bisphenol analog warrants its inclusion in studies alongside BPA and other bisphenols to assess its potential estrogenic and anti-androgenic activities [5]. Procurement of a high-purity standard of this compound is essential for developing and validating analytical methods (e.g., LC-MS/MS) to monitor its presence and migration from consumer products, thereby contributing to comprehensive safety assessments of BPA alternatives.

Application
Selection Property
Validation Focus
Crosslinkable poly(aryl ether) membranes & coatings
Latent vinylidene crosslinking site
Solvent resistance and Tg after thermal cure
Intrinsically flame-retardant polycarbonate copolymers
Vinylidene structural platform for intrinsic FR
Flame retardancy performance without high additive loading
Benzoxazine thermosets with enhanced crosslink density
Additional polymerization pathway via vinylidene
Crosslink density, char yield, and moisture resistance
Bisphenol analog in endocrine disruption screening
Bisphenol-class reference standard
Analytical method sensitivity for migration studies

Technical Documentation Hub

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